molecular formula C20H36O4Si B13390324 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

Cat. No.: B13390324
M. Wt: 368.6 g/mol
InChI Key: XAZDKAKHGDRBAD-UHFFFAOYSA-N
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Description

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one is a complex organic compound featuring a tert-butyl(dimethyl)silyl group and an oxan-2-yloxy group

Preparation Methods

The synthesis of 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl(dimethyl)silyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the removal of the silyl protecting group.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, while the oxan-2-yloxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H36O4Si

Molecular Weight

368.6 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C20H36O4Si/c1-20(2,3)25(4,5)23-13-17-16-12-15(21)10-14(16)11-18(17)24-19-8-6-7-9-22-19/h14,16-19H,6-13H2,1-5H3

InChI Key

XAZDKAKHGDRBAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)C2)OC3CCCCO3

Origin of Product

United States

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